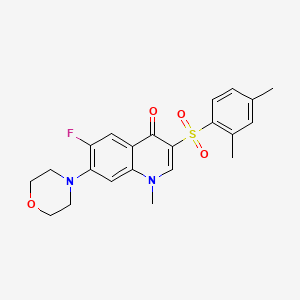

3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one

Description

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-morpholin-4-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O4S/c1-14-4-5-20(15(2)10-14)30(27,28)21-13-24(3)18-12-19(25-6-8-29-9-7-25)17(23)11-16(18)22(21)26/h4-5,10-13H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWZHROGTFKFBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCOCC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, mechanism of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a sulfonyl group and a fluorine atom, contributing to its unique pharmacological profile. Its molecular formula is , and it has a molecular weight of 373.46 g/mol.

Research indicates that this compound may interact with various biological targets, including:

- Serotonin Receptors : It has been shown to exhibit activity on serotonin receptors, which play a crucial role in mood regulation.

- Protein Kinases : The sulfonyl group may enhance its ability to modulate protein kinase activity, influencing cellular proliferation and apoptosis pathways .

Antidepressant Effects

A study highlighted the compound's potential as an antidepressant by demonstrating its ability to increase serotonin levels in the brain. This effect was observed in animal models where the compound significantly enhanced extracellular serotonin concentrations after treatment .

Anticancer Properties

The compound's structure suggests potential anticancer activity, particularly through the modulation of protein kinase pathways. In vitro studies have indicated that it can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Case Studies

Research Findings

- Affinity for Receptors : The compound exhibits high affinity for multiple serotonin receptors, which is critical for its antidepressant effects. For instance, it has been reported to bind with Ki values in the nanomolar range for key receptors such as 5-HT(1A) and 5-HT(3A) .

- Cell Proliferation Studies : In vitro assays demonstrated that treatment with this compound resulted in reduced proliferation rates of various cancer cell lines, indicating its potential utility in oncology .

- Toxicological Assessments : Preliminary toxicity studies suggest that while the compound shows promising biological activity, further investigations are necessary to evaluate its safety profile .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of 3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one:

- In vitro studies : The compound has shown significant cytotoxicity against various cancer cell lines, including leukemia and solid tumors. For instance, its IC50 values indicate potent antiproliferative effects, often in the low micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| Acute Lymphoblastic Leukemia | 7.5 |

| Breast Cancer | 5.2 |

| Colon Cancer | 3.0 |

Targeting Specific Kinases

The compound has been studied for its ability to selectively inhibit kinases associated with cancer progression:

- MDM2/XIAP Inhibition : It has been reported as a dual inhibitor of MDM2 and XIAP, which are proteins that regulate apoptosis. By blocking these targets, the compound promotes programmed cell death in cancer cells .

Study 1: Efficacy in Leukemia Models

A recent study evaluated the effectiveness of this compound in a mouse model of acute lymphoblastic leukemia. The results demonstrated a substantial reduction in tumor size and increased survival rates among treated mice compared to controls. The study concluded that the compound's mechanism through MDM2 inhibition was pivotal in its therapeutic effects .

Study 2: Combination Therapy

Another investigation explored the use of this compound in combination with established chemotherapeutics. The findings suggested enhanced efficacy when used alongside traditional agents, indicating potential for improved treatment regimens for resistant cancer types .

Comparison with Similar Compounds

Structural Modifications and Their Implications

Table 1: Key Structural Variations and Properties

Key Observations

Position 1 (R1): Methyl (Target): Smaller alkyl group reduces steric hindrance and lipophilicity compared to ethyl, propyl, or butyl analogs. For example, the butyl analog (MW 472.6) is ~10% heavier than the target compound, which may influence pharmacokinetics .

Position 3 (R3) :

- 2,4-Dimethylphenyl sulfonyl (Target) : Steric and electronic effects differ from 3,5-dimethyl () or 2,5-dimethyl () isomers. The 2,4-substitution pattern may optimize binding in sterically constrained pockets compared to symmetric 3,5-substitution .

Position 7 (R7): Morpholino (Target): The oxygen-containing morpholine ring improves solubility and hydrogen-bonding capacity versus pyrrolidinyl (), which lacks an oxygen atom. This difference could affect target engagement in hydrophilic environments .

Case Study: Pyrrolidinyl vs. Morpholino Substitution ( vs. Target)

The pyrrolidinyl-substituted analog (C₂₃H₂₅FN₂O₃S, MW 428.5) has a five-membered nitrogen ring instead of morpholino. Key differences:

- Hydrogen Bonding: Morpholino’s oxygen can act as a hydrogen-bond acceptor, while pyrrolidinyl relies on weaker van der Waals interactions.

- Solubility: Morpholino derivatives generally exhibit higher aqueous solubility, critical for oral bioavailability.

Comparison with Non-Quinolinone Derivatives ()

The dihydroquinolinone core in may exhibit altered planarity, affecting binding to flat enzymatic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.